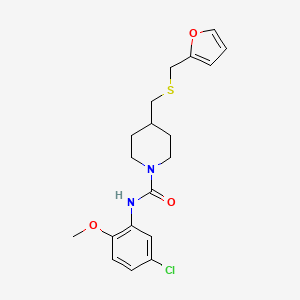
N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects, supported by various research findings.
Chemical Structure and Properties
The compound's chemical formula is C19H23ClN2O3S, with a molecular weight of 394.9 g/mol. The structure features a piperidine ring substituted with a furan moiety and a chloro-methoxyphenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O3S |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1396861-03-2 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects. For instance, derivatives of thiazolidinone containing furan moieties have shown moderate to strong antiproliferative activity across various human leukemia cell lines in a dose-dependent manner . The mechanism of action often involves the induction of apoptosis, as evidenced by assays measuring lactate dehydrogenase (LDH) release and DNA fragmentation.
Case Study:
A study synthesized several derivatives from the thiazolidinone framework, demonstrating that specific substitutions at the C-terminal significantly impacted their anticancer efficacy. For example, compounds 5e and 5f exhibited potent cytotoxicity against leukemia cells, suggesting that modifications to the core structure can enhance biological activity .
Antibacterial Activity
The antibacterial potential of this compound has been inferred from studies on related piperidine derivatives. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth .
Table: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperidine Derivative A | Staphylococcus aureus | 12.5 mg/mL |
| Piperidine Derivative B | Escherichia coli | 25 mg/mL |
| N-(5-chloro-2-methoxyphenyl)... | Pseudomonas aeruginosa | 50 mg/mL |
Enzyme Inhibition
In addition to its antimicrobial properties, the compound's potential as an enzyme inhibitor has been explored. Studies on related derivatives indicate that they can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
Mechanism of Action:
The presence of electron-donating groups in the structure enhances binding affinity to target enzymes, thus improving inhibitory efficacy. For instance, modifications at the para position of the aromatic ring have been shown to significantly influence AChE inhibition rates.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-24-18-5-4-15(20)11-17(18)21-19(23)22-8-6-14(7-9-22)12-26-13-16-3-2-10-25-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZDCDUXNAGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














